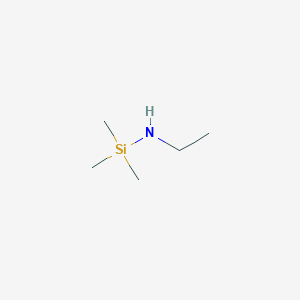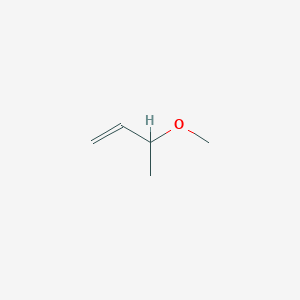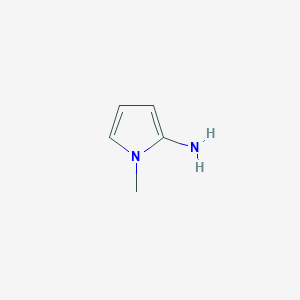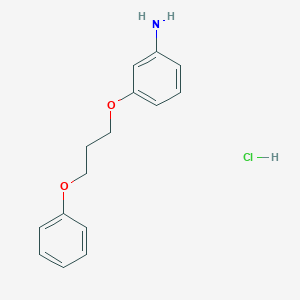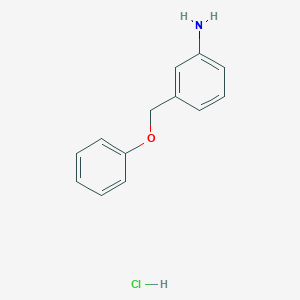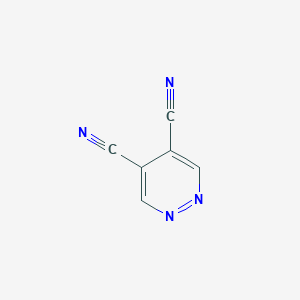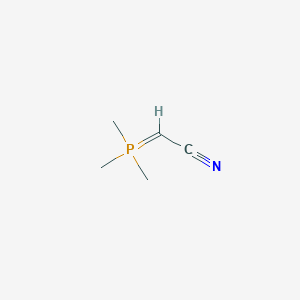
Cyanomethylenetrimethylphosphorane
Übersicht
Beschreibung
Cyanomethylenetrimethylphosphorane is a Wittig reagent employed in organic synthesis. It plays a crucial role in transforming carbonyl compounds, including aldehydes, esters, and lactones, into the corresponding unsaturated nitriles. The compound’s empirical formula is C14H28NP , and its molecular weight is approximately 241.35 g/mol .
Synthesis Analysis
The synthesis of cyanomethylenetrimethylphosphorane involves the reaction of tributylphosphine with acetonitrile . The resulting compound is a cyanomethylene derivative with a phosphoranylidene group attached to the acetonitrile moiety. The synthesis typically proceeds under mild conditions and provides a versatile reagent for various transformations .
Molecular Structure Analysis
The molecular structure of cyanomethylenetrimethylphosphorane consists of a central phosphorus atom bonded to three methyl groups (trimethylphosphorane) and a cyanomethylene group (CHCN). The phosphoranylidene carbon (P=C) serves as the active site for nucleophilic attack during reactions .
Chemical Reactions Analysis
- Wittig Olefination : It reacts with carbonyl compounds (aldehydes, esters, lactones) to form unsaturated nitriles. The phosphoranylidene group acts as a nucleophile, leading to the formation of double bonds in the product . Stereoselective Synthesis : Cyanomethylenetrimethylphosphorane is utilized in the stereoselective synthesis of various heterocycles, including skytanthine. The Mitsunobu intramolecular cycloalkylation is a notable example .
Wissenschaftliche Forschungsanwendungen
Mitsunobu-type Alkylation
Cyanomethylenetrimethylphosphorane (CMMP) has been effectively used in Mitsunobu-type alkylation. CMMP mediated the alkylation of arylmethyl phenyl sulfones with primary and secondary alcohols, leading to efficient syntheses of complex organic molecules like theonelladine D, a unique pyridine alkaloid (Tsunoda et al., 1999). Similarly, prenyl and geranyl phenyl sulfones were alkylated using CMMP, aiding in synthesizing norfaranal, an analog of the trail pheromone produced by Pharaoh's ant (Uemoto et al., 2001).
Formation of Heterocycles
CMMP has been shown to facilitate the dehydrocyclization of diols and amino alcohols to form 6-membered O- and N-heterocycles. This process was pivotal in the stereoselective synthesis of (+)-α-skytanthine, a mono terpene alkaloid (Tsunoda et al., 1996).
Reaction with Isatin
Research involving the reaction of cyanomethylene(triphenyl)phosphorane with isatin demonstrated the formation of complex chemical structures, including a mixture of E- and Z-stereo isomers (Osman & El-Samahy, 2000).
Synthesis of β-Amino-α-Keto-Esters
Cyanomethylene triphenylphosphoranes derived from N-protected amino acids have been synthesized and are known as precursors of α-keto esters, which are potential enzyme inhibitors (Paris et al., 1998).
Synthesis of Cyclic Amines
CMMP has been used in the asymmetric synthesis of 2-substituted cyclic amines, like azetidines and pyrrolidines, utilizing chiral auxiliaries to fix the desired stereochemistry (Kudale et al., 2014).
Direct C-H Cyanation
N-Isocyanoiminotriphenylphosphorane, a variant of CMMP, was utilized in the silver-mediated direct C-H cyanation of terminal alkynes for synthesizing propionitrile derivatives. This method is characterized by its simplicity and high efficiency (Wang et al., 2017).
Wirkmechanismus
The mechanism of action involves the formation of a phosphorus ylide intermediate from cyanomethylenetrimethylphosphorane. This ylide reacts with carbonyl compounds, leading to the desired products. The phosphoranylidene group serves as the active species in the reaction, facilitating the transfer of the cyanomethylene group to the carbonyl substrate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trimethyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJIEHJCVSAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=CC#N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454879 | |
| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethylenetrimethylphosphorane | |
CAS RN |
176325-83-0 | |
| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176325-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




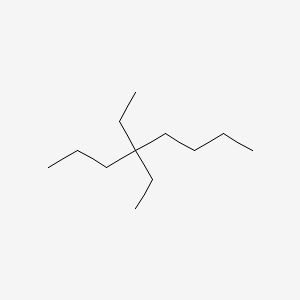

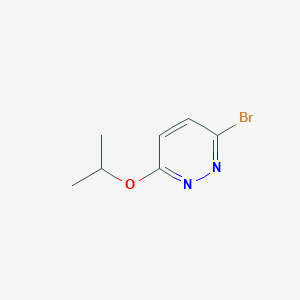
![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)
